molecular formula C22H22ClN3O2S B2563181 (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone CAS No. 1421515-37-8

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone

Cat. No.: B2563181
CAS No.: 1421515-37-8
M. Wt: 427.95
InChI Key: QOHVBWVLDZJYIH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a methylisoxazole group, a pyridinylthio group, and a piperidinyl group. These functional groups could potentially give the compound a variety of chemical properties and reactivities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central methanone (a type of ketone) group. The exact structure would depend on the specific ways in which these groups are attached .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the methylisoxazole group could potentially participate in reactions with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar functional groups could make it soluble in polar solvents .

Scientific Research Applications

Structural and Molecular Interaction Studies

Research has demonstrated the importance of chloro and methyl substitutions in isomorphous structures, highlighting the chlorine-methyl exchange rule. This principle was illustrated through the study of heterocyclic analogues, showing extensive disorder in their structures, which could impact the detection of isomorphism during data mining (Rajni Swamy et al., 2013). Another study focused on the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, providing insights into the conformational analysis and pharmacophore models for receptor ligands (Shim et al., 2002).

Synthesis and Evaluation of Heterocyclic Compounds

Investigations into novel biologically potent heterocyclic compounds have been conducted, leading to the development of compounds with promising anticancer and antimicrobial activities. One study synthesized novel compounds incorporating oxazole, pyrazoline, and pyridine entities, showing high potency against cancer cell lines and pathogenic strains (Katariya et al., 2021).

Antimicrobial and Anticancer Activities

Several compounds have been identified with significant antimicrobial and anticancer properties. For example, pyrazole derivatives were found to exhibit high anticancer activity, comparing favorably with reference drugs like doxorubicin. This suggests the potential of these compounds in developing new therapeutic agents (Hafez et al., 2016). Another study synthesized pyrazoline derivatives, demonstrating potent anti-inflammatory and antibacterial activities, supported by molecular docking studies (Ravula et al., 2016).

Structural Exploration and Bioactivity

Research on the crystal and molecular structure analysis of specific heterocycles has been carried out, highlighting their antiproliferative activity and providing a detailed structural characterization. Such studies are crucial for understanding the bioactive potential of these compounds (Prasad et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it might interact with biological targets such as proteins or enzymes. Without more specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. For example, the presence of the chlorophenyl group could potentially make it hazardous due to the possibility of forming toxic chlorinated byproducts .

Future Directions

Future research on this compound could involve studying its reactivity, investigating its potential uses, and optimizing its synthesis. Additionally, if it’s intended to be a drug, it would need to undergo extensive testing to determine its safety and efficacy .

Properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2S/c1-15-20(21(25-28-15)17-6-2-3-7-18(17)23)22(27)26-12-9-16(10-13-26)14-29-19-8-4-5-11-24-19/h2-8,11,16H,9-10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHVBWVLDZJYIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)CSC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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